4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Description
“4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile” is a chemical compound with the CAS Number: 61033-27-0. It has a molecular weight of 161.13 and its IUPAC name is 4-amino[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile .
Synthesis Analysis
A new approach to the synthesis of 4-amino-1,2,4-triazolo[5,1-c][1,2,4]triazines containing different substituents at the triazine cycle was proposed . The synthesis of these compounds involves cyclization of intermediate hydrazones .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2 . This indicates that the compound contains 5 carbon atoms, 3 hydrogen atoms, and 7 nitrogen atoms .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored at 2-8°C . The compound’s InChI key is QKSQAJLOIZPCCX-UHFFFAOYSA-N .
Scientific Research Applications
- Researchers have explored the antimicrobial potential of 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives against Neisseria gonorrhoeae , the causative agent of gonorrhea .
- Researchers have designed next-generation fused-ring energetic materials, including those based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine .
- The fused-ring heterocycle 4-amino-3,7,8-trinitropyrazolo-[5,1-c][1,2,4]triazine (PTX) demonstrates promising explosive properties .
- Researchers have explored the synthetic and medicinal facets of 1,2,4-triazolo[3,4-b][1,2,4,5]tetrazines, which include derivatives of our compound .
Antimicrobial Activity
Energetic Materials
Explosive Properties
Medicinal Chemistry
Chemical Synthesis
properties
IUPAC Name |
4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQAJLOIZPCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C(N=NC2=N1)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
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